3-(Carboxymethylamino)propanoic acid is an alpha-amino acid characterized by the presence of a carboxymethyl group attached to its amino group. This compound is notable for its role in various biochemical processes and its potential applications in scientific research. It has been identified in certain plant species, such as Vigna radiata var. radiata, indicating its natural occurrence and biological significance .
3-(Carboxymethylamino)propanoic acid falls under the category of amino acids, which are the building blocks of proteins. It is classified as a carboxylic acid due to the presence of a carboxyl group (-COOH) and an amino group (-NH2), making it a zwitterionic species at physiological pH.
The synthesis of 3-(Carboxymethylamino)propanoic acid can involve several approaches:
The synthesis process often requires careful control of reaction conditions, including temperature, pH, and concentration of reactants, to maximize yield and purity. Industrial methods may utilize continuous flow reactors to enhance efficiency during large-scale production.
The molecular formula for 3-(Carboxymethylamino)propanoic acid is C5H9NO4. Its structure can be visualized as follows:
3-(Carboxymethylamino)propanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(Carboxymethylamino)propanoic acid involves its interactions within biological systems:
Research indicates that this compound can affect metabolic rates and enzyme activity, suggesting its significance in biochemical studies and potential therapeutic applications.
Relevant data from studies indicate that these properties make it suitable for various applications in research and industry .
3-(Carboxymethylamino)propanoic acid has several scientific uses:
This compound's diverse applications underscore its significance in both academic research and practical industrial uses.
3-(Carboxymethylamino)propanoic acid (CAS 505-72-6; C5H9NO4) is industrially synthesized via Michael addition, where glycine nucleophilically adds to acrylic acid or its derivatives. This reaction occurs under reflux in aqueous or 2-propanol solvents, yielding the target compound after acidification and crystallization. Typical conditions involve 6–12 hours at 80–100°C, achieving 70–85% isolated yields [4] [7]. Catalyst selection critically influences efficiency:
Table 1: Industrial Michael Addition Parameters
Parameter | Standard Approach | Optimized Approach |
---|---|---|
Temperature | 100°C | 70°C (biocatalytic) |
Reaction Time | 12 hours | 8 hours |
Yield | 75% | 90% |
Catalyst Recyclability | ≤3 cycles | >10 cycles |
Scale-up challenges include acrylic acid polymerization and glycine decomposition. Continuous-flow reactors mitigate this by enabling precise residence control, improving space-time yields by 35% compared to batch systems [7].
Green synthesis prioritizes solvent reduction, renewable feedstocks, and energy efficiency. Key advances include:
Enzymatic pathways using E. coli-expressed transaminases show promise, though substrate inhibition limits yields to 50%. Immobilizing enzymes on 3D-printed nylon beads improves stability, enabling 15 reuse cycles without activity loss [5].
Table 2: Environmental Metrics of Green Synthesis Methods
Method | PMI* | E-Factor** | Energy Use (kJ/mol) |
---|---|---|---|
Traditional aqueous | 8.2 | 12.5 | 850 |
Solvent-free | 1.1 | 0.9 | 300 |
Biocatalytic (glycerol) | 3.0 | 4.2 | 420 |
Process Mass Intensity; *Waste per product unit
Water remains the preferred solvent for large-scale synthesis due to cost and safety. Supercritical CO2 extraction achieves 95% recovery from fermentation broths but demands high capital investment [5].
Solid-phase peptide synthesis (SPPS) employs safety-catch linkers (e.g., Kenner sulfonamide resin) to anchor β-alanine derivatives. After chain assembly, nucleophilic cleavage releases 3-(carboxymethylamino)propanoic acid with >95% purity. This method minimizes intermediate purification—a key advantage for complex derivatives [6] [9]. By contrast, solution-phase synthesis requires laborious isolation after each step, accumulating 10–15% yield loss per reaction [9].
Table 3: Synthesis Method Efficiency Comparison
Metric | Solid-Phase | Solution-Phase |
---|---|---|
Steps to derivative | 3 | 5–7 |
Average yield/step | 98% | 85% |
Purity (crude) | 90–95% | 70–80% |
Time for 5 derivatives | 8 hours | 25 hours |
SPPS limitations include high resin costs and scalability constraints beyond 1 kg. Recent automated SPPS platforms integrate microwave assistance, reducing coupling times to 2 minutes per residue [9]. For N-functionalized variants (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid), SPPS achieves 92% yield versus 65% in solution-phase routes [7]. Hybrid approaches using soluble polymer supports (e.g., PEG) offer intermediate benefits but remain niche due to complex optimization.
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